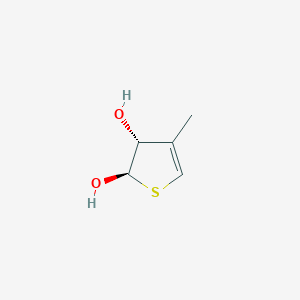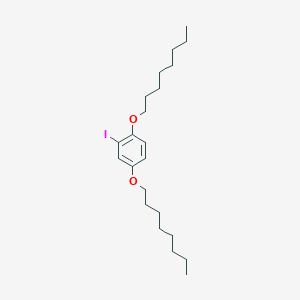
2-Iodo-1,4-bis(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,4-bis(octyloxy)benzene is an organic compound characterized by the presence of an iodine atom and two octyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,4-bis(octyloxy)benzene typically involves the iodination of 1,4-bis(octyloxy)benzene. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require elevated temperatures to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,4-bis(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as ethanol or water.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzenes.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Iodo-1,4-bis(octyloxy)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic chemistry.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Iodo-1,4-bis(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diiodo-2,5-bis(octyloxy)benzene
- 4-Iodo-2,5-bis(octyloxy)benzaldehyde
Uniqueness
2-Iodo-1,4-bis(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of liquid crystals and organic electronic materials .
Properties
CAS No. |
194204-70-1 |
|---|---|
Molecular Formula |
C22H37IO2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-iodo-1,4-dioctoxybenzene |
InChI |
InChI=1S/C22H37IO2/c1-3-5-7-9-11-13-17-24-20-15-16-22(21(23)19-20)25-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
QUGSSUUTMCPIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


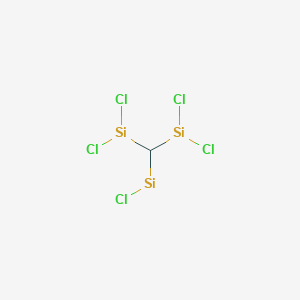
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

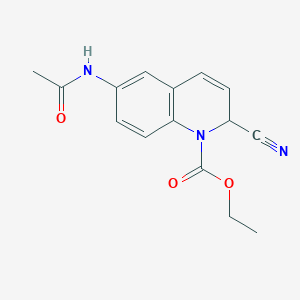
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
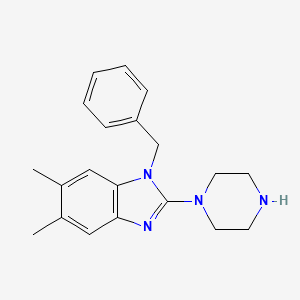
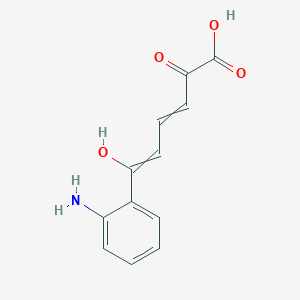
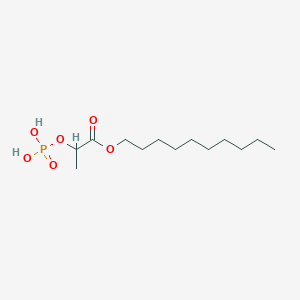
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
